molecular formula C13H18O B568149 METHOXYFECAPENTAENE-12 CAS No. 111467-88-0

METHOXYFECAPENTAENE-12

Cat. No.: B568149
CAS No.: 111467-88-0
M. Wt: 190.28 g/mol
InChI Key: PNDQMTHVYOUHCS-ISFAVVKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHOXYFECAPENTAENE-12 is a synthetic derivative of fecapentaene-12, a mutagenic compound originally found in human feces. It is known for its potent cytotoxic and genotoxic properties, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of METHOXYFECAPENTAENE-12 involves several steps, starting with the preparation of the dodecapentaene backbone. The methoxy group is introduced through a methoxylation reaction under controlled conditions. Industrial production methods typically involve the use of high-purity reagents and advanced purification techniques to ensure the compound’s stability and efficacy .

Chemical Reactions Analysis

METHOXYFECAPENTAENE-12 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced under specific conditions to yield reduced forms.

    Substitution: Participates in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols.

Scientific Research Applications

METHOXYFECAPENTAENE-12 has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of polyenes and the effects of methoxylation.

    Biology: Investigated for its interactions with cellular thiols and DNA, providing insights into its cytotoxic and genotoxic effects.

    Medicine: Explored for its potential role in cancer research due to its ability to induce DNA damage.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHOXYFECAPENTAENE-12 involves its interaction with cellular thiols and DNA. It causes thiol depletion through both alkylation and oxidative reactions, leading to the formation of oxidized glutathione. Additionally, it induces DNA damage, including interstrand cross-links, single-strand breaks, and DNA-protein cross-links, which contribute to its cytotoxic and genotoxic effects .

Comparison with Similar Compounds

METHOXYFECAPENTAENE-12 is unique due to its methoxy group, which enhances its reactivity and stability compared to other fecapentaenes. Similar compounds include:

This compound stands out due to its specific chemical modifications, making it a valuable compound for various scientific investigations.

Properties

CAS No.

111467-88-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(1E,3E,5E,7E,9E)-1-methoxydodeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C13H18O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h4-13H,3H2,1-2H3/b5-4+,7-6+,9-8+,11-10+,13-12+

InChI Key

PNDQMTHVYOUHCS-ISFAVVKVSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/C=C/OC

SMILES

CCC=CC=CC=CC=CC=COC

Canonical SMILES

CCC=CC=CC=CC=CC=COC

Synonyms

METHOXYFECAPENTAENE-12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.